6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Kinase Inhibition Malaria Selectivity Profiling

Procure this precisely substituted imidazo[1,2-a]pyrimidine scaffold to leverage its unique dual-halogen architecture for your research. The 6-Br and 2-(4-iodophenyl) groups confer orthogonal reactivity for sequential derivatization, directly enabling efficient library synthesis and SAR exploration. Its well-defined weak PfPK5 inhibition (IC50=130 µM) makes it an ideal negative control for assay development. Don't compromise your project with mono-halogenated analogs that lack this critical combination of properties.

Molecular Formula C12H7BrIN3
Molecular Weight 400.01 g/mol
CAS No. 944581-08-2
Cat. No. B12938729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine
CAS944581-08-2
Molecular FormulaC12H7BrIN3
Molecular Weight400.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)I
InChIInChI=1S/C12H7BrIN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H
InChIKeyNMOKELLWKLXNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine: A Halogenated Scaffold for Targeted Heterocyclic Research


6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 944581-08-2) is a heterocyclic compound characterized by an imidazo[1,2-a]pyrimidine core substituted with bromine at the 6-position and a 4-iodophenyl group at the 2-position . This dual-halogenated scaffold (molecular formula C₁₂H₇BrIN₃) presents distinct chemical properties, including a calculated XLogP of 4.1, a topological polar surface area (TPSA) of 30.2 Ų, and a single rotatable bond, indicating a relatively rigid, lipophilic structure with potential for membrane permeability [1]. While the imidazo[1,2-a]pyrimidine core is broadly explored in medicinal chemistry, the specific substitution pattern of this compound imparts unique electronic and steric features that differentiate it from simpler analogs, making it a valuable tool for structure-activity relationship (SAR) studies and a versatile intermediate for further functionalization .

Why Structural Nuances in 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Preclude Direct Analog Substitution


The specific combination and positioning of bromine and iodine substituents on the imidazo[1,2-a]pyrimidine scaffold are critical determinants of biological activity and physicochemical behavior. Subtle modifications, such as altering the halogen type, the substitution pattern on the phenyl ring (e.g., moving the iodine from the para- to the ortho- or meta-position), or replacing the halogens with other functional groups, can dramatically alter target binding affinity, metabolic stability, and overall cellular potency. For instance, the dual-halogenated nature of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine directly impacts its lipophilicity (XLogP = 4.1) and potential for halogen bonding, which can be crucial for specific target engagement [1]. Furthermore, this compound serves as a distinct synthetic intermediate, where the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel derivatives, a synthetic route not feasible with non-halogenated or differently halogenated analogs . Therefore, substituting this compound with a simpler imidazo[1,2-a]pyrimidine, such as 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine or 6-bromo-2-phenyl-imidazo[1,2-a]pyrimidine, would forfeit these unique structural and reactive properties, compromising both research outcomes and synthetic utility.

Quantitative Differentiation of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Against Structural Analogs


Weak Kinase Inhibition: A Differentiating Feature for Use as a Negative Control or Selective Probe

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine exhibits remarkably weak inhibition of PfPK5 (Plasmodium falciparum cyclin-dependent protein kinase 5) and human CDK1/Cyclin B, with IC₅₀ values in the high micromolar to millimolar range. This contrasts sharply with known potent PfPK5 inhibitors such as Purvalanol B (IC₅₀ = 130 nM) and Nu6102 (IC₅₀ = 215 nM) [1], as well as clinical CDK1 inhibitors like AZD-5597 (IC₅₀ = 2 nM) . The compound's IC₅₀ of 1.30×10⁵ nM (130 µM) against PfPK5 and 1.20×10⁴ nM (12 µM) against CDK1 [2] positions it as a highly ineffective inhibitor of these kinases, a property that can be strategically exploited.

Kinase Inhibition Malaria Selectivity Profiling

Enhanced Lipophilicity (XLogP) Compared to Non-Halogenated and Mono-Halogenated Analogs

The presence of both bromine and iodine substituents on 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine confers a calculated XLogP of 4.1 [1], indicating a significant increase in lipophilicity compared to related imidazo[1,2-a]pyrimidines lacking one or both halogens. For example, the mono-iodinated analog 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (CAS 118001-69-7) has a reported XLogP of 3.7 , while the simpler 6-bromo-2-phenyl-imidazo[1,2-a]pyrimidine (CAS 355398-02-6) has an XLogP of approximately 2.8 . This increased lipophilicity (ΔXLogP = +0.4 to +1.3) directly influences membrane permeability, plasma protein binding, and distribution volume, making the compound a distinct entity for ADME profiling.

Physicochemical Properties Lipophilicity ADME

Synthetic Utility: A Differentiated Intermediate for Cross-Coupling Reactions

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine offers a unique synthetic advantage as a dual-handle intermediate. The presence of both a bromine at the 6-position and an iodine on the 4-position of the phenyl ring provides two orthogonal reactive sites for sequential palladium-catalyzed cross-coupling reactions . This is in contrast to mono-halogenated analogs like 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (CAS 118001-69-7), which offers only a single reactive handle (iodine) and thus fewer opportunities for complex derivatization . Similarly, 6-bromo-2-phenyl-imidazo[1,2-a]pyrimidine (CAS 355398-02-6) contains only a bromine atom. The orthogonal reactivity (iodine typically reacting faster than bromine in many cross-coupling conditions) allows for the site-selective introduction of two different aryl, heteroaryl, or amine groups, enabling the rapid generation of diverse compound libraries for SAR exploration .

Synthetic Chemistry Cross-Coupling Derivatization

Strategic Application Scenarios for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Based on Quantified Differentiation


Assay Development: Use as a Validated Negative Control for PfPK5 Kinase Screens

Given its exceptionally weak inhibition of PfPK5 (IC₅₀ = 130 µM), this compound is ideally suited as a negative control in high-throughput screening (HTS) campaigns aimed at identifying novel PfPK5 inhibitors. Its use allows researchers to establish baseline activity, validate assay robustness, and confirm that observed hits are not artifacts. The >600-fold difference in potency compared to standard inhibitors like Purvalanol B provides a clear activity window for assay optimization [1].

Physicochemical Profiling: A Model Compound for Halogen Effects on Lipophilicity and ADME

The quantified increase in lipophilicity (XLogP = 4.1) compared to mono-halogenated analogs (ΔXLogP = +0.4 to +1.3) makes this compound a valuable tool for studying the impact of dual halogenation on drug-like properties. It can be employed in ADME panels to experimentally validate computational predictions of LogD, solubility, permeability (e.g., PAMPA, Caco-2), and metabolic stability, providing critical data for drug design programs targeting CNS or other tissues where lipophilicity is a key driver of distribution [2].

Medicinal Chemistry: A Versatile Building Block for Orthogonal Derivatization

As a scaffold bearing two distinct halogen handles (Br and I), 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a premium intermediate for parallel synthesis and library generation. Its orthogonal reactivity enables the sequential introduction of diverse fragments, allowing medicinal chemists to rapidly explore chemical space around the imidazo[1,2-a]pyrimidine core. This capability is particularly valuable for SAR studies where simultaneous variation at two positions is required to optimize target affinity, selectivity, and pharmacokinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.